molecular formula C8H10N2O B598835 (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1201785-11-6

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B598835
CAS No.: 1201785-11-6
M. Wt: 150.181
InChI Key: BBEBIHQSRVQVJR-UHFFFAOYSA-N
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Description

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1201785-11-6) is a versatile chemical intermediate with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . Researchers value this scaffold for constructing novel bioactive molecules, as it is a core structure in several marketed drugs and compounds under investigation for various therapeutic areas . The imidazo[1,2-a]pyridine pharmacophore is recognized for its significant role in anticancer research, with derivatives demonstrating potent activity by suppressing key signaling pathways like NF-κB and STAT3, which are crucial in cancer cell proliferation and inflammation . Furthermore, this heterocyclic system is a fundamental building block in developing antibacterial agents, antiviral compounds, and enzyme inhibitors . The primary value of this compound lies in its synthetic utility. The methanol functional group provides a handle for further chemical modifications, making it a crucial precursor for synthesizing more complex, target-oriented molecules, including peptidomimetics and kinase inhibitors . It serves as an essential starting material in multi-step synthetic routes, such as those involving Groebke–Blackburn–Bienaymé and Ugi multicomponent reactions, which are powerful methods for rapidly generating molecular diversity in drug discovery campaigns . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,8a-dihydroimidazo[1,2-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,8-9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEBIHQSRVQVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2NC=C(N2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717323
Record name (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-11-6
Record name (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization with Phanacylbromide Intermediates

A two-stage synthesis reported by involves:

  • Stage 1 : Reaction of 4-methylacetophenone-derived phanacylbromide (45 g) with aminomethylpyridine in methanol (135 mL) at 0–5°C, catalyzed by AlCl₃ (2.24 g). This yields 6-methyl-2-para-tolyl-3,8-dihydroimidazo[1,2-a]pyridine as a key intermediate (98% purity, m.p. 153–156°C).

  • Stage 2 : Mannich reaction of the intermediate with 2-amino-4-methylpyridine (5.66 g) and paraformaldehyde (2.33 mL) in glacial acetic acid. This introduces the hydroxymethyl group at the 3-position, achieving 98.9% HPLC purity after toluene recrystallization.

Direct Hydroxymethylation via Mannich Reactions

The Mannich reaction is pivotal for introducing the methanol moiety. Optimized conditions from include:

  • Solvent : Glacial acetic acid (8.5 mL per 5 g substrate)

  • Reagents : Paraformaldehyde (1.2 eq) and heterocyclic amines (1.1 eq)

  • Temperature : Reflux at 110°C for 6–8 hours

  • Yield : 72–85% after purification

This method avoids protection-deprotection steps, as the acetic acid medium stabilizes the hydroxymethyl group during reaction.

Alternative Routes from Fused-Ring Precursors

Patent CN117069724A discloses a method using sodium bicarbonate (3 eq) in dimethyl sulfoxide (DMSO) to cyclize bromo-substituted precursors:

  • Substrate : 2-bromo-1-(pyridin-2-yl)ethanol (10 mmol)

  • Base : NaHCO₃ (30 mmol)

  • Conditions : 80°C for 12 hours under argon

  • Workup : Extraction with ethyl acetate (3 × 50 mL), drying over Na₂SO₄, and silica gel chromatography

  • Yield : 68%

This route highlights the role of polar aprotic solvents in enhancing cyclization efficiency.

Comparative Analysis of Synthetic Methods

Parameter Cyclization with Phanacylbromide Mannich Reaction DMSO-Mediated Cyclization
Starting Material4-MethylacetophenoneStage 1 Intermediate2-Bromo-1-(pyridin-2-yl)ethanol
Reaction Time15 min (Stage 1) + 6 hr (Stage 2)6–8 hr12 hr
Temperature0–5°C (Stage 1) + 110°C (Stage 2)110°C80°C
SolventMethanol (Stage 1) + Acetic Acid (Stage 2)Glacial Acetic AcidDMSO
PurificationToluene RecrystallizationToluene RecrystallizationSilica Gel Chromatography
Overall Yield65% (Two-Stage)72–85%68%

The phanacylbromide route offers higher scalability but requires stringent temperature control, while the DMSO method simplifies purification at the expense of longer reaction times.

Critical Factors in Process Optimization

Solvent Selection

  • Methanol : Preferred for initial cyclization due to its ability to stabilize ionic intermediates.

  • DMSO : Enhances reaction rates in SNAr mechanisms but complicates product isolation.

  • Glacial Acetic Acid : Facilitates Mannich reactions by protonating amine nucleophiles.

Catalytic Systems

  • AlCl₃ : Used in sub-stoichiometric amounts (5 mol%) to activate phanacylbromides.

  • NaHCO₃ : Provides mild basic conditions for dehydrohalogenation without side reactions.

Scalability and Industrial Feasibility

The Mannich-based approach from is most amenable to scale-up, with demonstrated yields >80% at 100 g batches. Key considerations include:

  • Cost : Acetic acid ($0.50/L) vs. DMSO ($15/L)

  • Safety : Exothermic risks during AlCl₃-mediated reactions require jacketed reactors .

Chemical Reactions Analysis

Types of Reactions: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The position of the hydroxymethyl group significantly impacts molecular interactions. For example, compound 12 features -CH₂OH on a phenyl ring rather than the imidazo core, reducing direct electronic effects on the heterocycle.
  • Electron-withdrawing groups (e.g., -Cl, -NO₂) in compound 12 and the dichloro derivative improve metabolic stability but may increase toxicity .
  • Aromatic substituents (naphthyl, thiophenyl) at C2 enhance steric bulk and alter electronic profiles, affecting reactivity in regioselective arylation reactions .

Key Observations :

  • Sodium borohydride reduction in methanol (as in ) is a plausible route for introducing the hydroxymethyl group in the target compound.
  • Regioselective functionalization at C3 (as in ) is favored in unsubstituted imidazo[1,2-a]pyridines, but substituents at C2 or C8 alter reactivity patterns.

Key Observations :

  • The hydroxymethyl group may enhance solubility, improving bioavailability compared to halogenated analogs.
  • Nitro and sulfonyl groups in compound 12 contribute to potent antitrypanosomal effects, suggesting that electron-withdrawing groups enhance antiparasitic activity.

Biological Activity

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an imidazo-pyridine framework which is known for its diverse biological activities. The structure can be represented as follows:

C8H10N2O\text{C}_{8}\text{H}_{10}\text{N}_{2}\text{O}

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate various signaling pathways, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. For instance:

  • In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values indicate effective concentrations needed for significant inhibition.
Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.4Apoptosis induction
MCF-7 (breast cancer)12.7Cell cycle arrest

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In particular:

  • Gram-positive and Gram-negative bacteria : Studies indicate that it exhibits significant bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiparasitic Effects

Research has also explored the antiparasitic properties of this compound:

  • Trypanosoma cruzi : The compound has been evaluated for its efficacy against Chagas disease with promising results in inhibiting parasite growth.

Case Studies

Several case studies have reported on the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the impact of this compound on various cancer cell lines and demonstrated a dose-dependent inhibition of cell proliferation.
  • Antimicrobial Screening : A series of experiments tested the compound against common bacterial strains and revealed a broad spectrum of activity.
  • In Vivo Studies : Animal models have shown that administration of the compound led to significant reductions in tumor size and parasite load in treated subjects.

Q & A

Q. What are the established synthetic routes for (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol, and how are intermediates characterized?

  • Methodological Answer : A common approach involves reductive amination or borohydride reduction of imidazo[1,2-a]pyridine carbaldehyde precursors. For example, sodium borohydride in methanol at 5–10°C reduces Schiff base intermediates (e.g., N-aryl methanimines) to yield amino-methyl derivatives, achieving ~56–75% yields after recrystallization . Key intermediates are characterized via:
  • Elemental Analysis : To confirm stoichiometry (e.g., C: 77.28–77.98%, H: 5.66–6.49%, N: 11.76–11.99%) .
  • Spectroscopy : IR (C=N stretch at ~1600 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–7.5 ppm), and mass spectrometry (m/z matching molecular ion peaks) .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Multi-technique validation is critical:
  • Chromatography : TLC/HPLC to assess purity (>95% by area normalization).
  • Thermal Analysis : Melting point consistency (e.g., 165–178°C for related derivatives) .
  • Advanced Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ±1 ppm error) .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of the imidazo[1,2-a]pyridine scaffold for enhanced bioactivity?

  • Methodological Answer :
  • Lewis Acid Catalysis : Friedel-Crafts acylation at the C-3 position using AlCl₃ or FeCl₃ improves regioselectivity and yield (>80%) .
  • Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) on the aryl ring enhance stability and modulate antimicrobial activity .
  • Computational Modeling : DFT studies predict charge distribution and reactive sites, guiding synthetic modifications (e.g., substituent placement for H-bonding interactions) .

Q. How can contradictory spectral data for imidazo[1,2-a]pyridine derivatives be resolved during structural elucidation?

  • Methodological Answer :
  • 2D NMR : COSY and NOESY distinguish overlapping signals (e.g., diastereotopic protons in dihydroimidazo rings) .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry (e.g., confirming tetrahydroimidazo[1,2-a]pyridine chair conformations) .
  • Isotopic Labeling : ¹³C-labeled precursors clarify carbon environments in complex spectra .

Q. What in vitro methodologies are suitable for evaluating the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer :
  • MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Time-Kill Studies : Assess bactericidal kinetics (e.g., 99.9% reduction in CFU/mL within 24 hours).
  • Synergy Testing : Check interactions with β-lactams or fluoroquinolones using fractional inhibitory concentration (FIC) indices .

Handling and Safety Considerations

  • Storage : Store at 2–8°C in airtight containers to prevent oxidation .
  • Hazards : Irritant (Xi classification); use PPE (gloves, goggles) and fume hoods during synthesis .

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